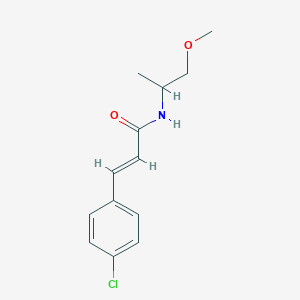

(E)-3-(4-CHLOROPHENYL)-N-(2-METHOXY-1-METHYLETHYL)-2-PROPENAMIDE

Vue d'ensemble

Description

Applications De Recherche Scientifique

Corrosion Inhibition

Research indicates that acrylamide derivatives, including those similar to 3-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide, are effective corrosion inhibitors. For instance, certain acrylamide derivatives have shown efficacy in inhibiting corrosion of copper in nitric acid solutions, as evidenced by chemical and electrochemical methods like mass loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PP) (Abu-Rayyan et al., 2022).

Insecticidal Agents

Some N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, synthesized through interactions involving compounds related to 3-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide, have been found to exhibit insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This indicates potential applications in pest control and agricultural chemistry (Rashid et al., 2021).

Drug Delivery Systems

Acrylamide derivatives, particularly poly(N-isopropyl acrylamide), have been widely investigated for drug delivery applications. Controlled polymerization methods, like RAFT polymerization, are employed to create suitable conditions for homopolymerizations that are crucial in drug delivery systems (Convertine et al., 2004).

Polymer Synthesis

The spontaneous alternating copolymerization of derivatives of 3-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been explored for creating polyamides with highly reactive exo-methylene groups. These studies open up possibilities for synthesizing novel polymeric materials with specific functional properties (Mizuya et al., 1989).

Leather Industry Applications

Derivatives of 3-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide, like 4-chlorophenyl acrylate, have been synthesized and used in the leather industry. Their copolymerization with methyl acrylate and applications as binders in leather coatings illustrate their utility in industrial processes (Thamizharasi et al., 1999).

Propriétés

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-10(9-17-2)15-13(16)8-5-11-3-6-12(14)7-4-11/h3-8,10H,9H2,1-2H3,(H,15,16)/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFCANORIAAAFO-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C=CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC)NC(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine](/img/structure/B5429991.png)

![N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5429996.png)

![4-benzyl-5-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5430015.png)

![(5-isoquinolinylmethyl){[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5430023.png)

![2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B5430036.png)

![3-(allylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5430041.png)

![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]quinoxaline-6-carboxamide](/img/structure/B5430045.png)

![2-methyl-N-{2-oxo-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}propanamide](/img/structure/B5430053.png)

![N-[2-(cyclohexylthio)ethyl]cyclopentanecarboxamide](/img/structure/B5430058.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one](/img/structure/B5430063.png)

![4-chloro-N-[4-(dimethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5430064.png)

![3-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}propanamide](/img/structure/B5430070.png)

![N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(2-phenyl-1,3-thiazol-4-yl)methanamine](/img/structure/B5430109.png)